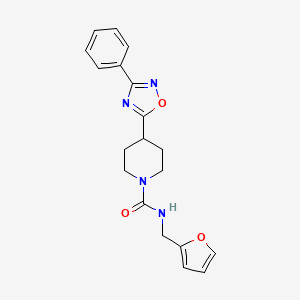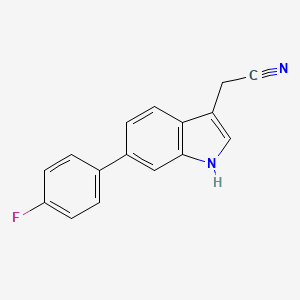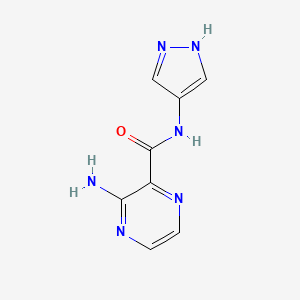![molecular formula C23H22N2O2 B7561230 N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide, commonly known as DMAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAC is a synthetic molecule that belongs to the family of acenaphthene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.
Wirkmechanismus
DMAC acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, DMAC increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, DMAC has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
DMAC has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These include the modulation of neurotransmitter levels, the inhibition of acetylcholinesterase activity, the reduction of oxidative stress, and the inhibition of inflammatory pathways. These effects suggest that DMAC may have potential therapeutic applications in the treatment of various neurological and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAC is its high potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholine in the brain and for developing new drugs for the treatment of neurological disorders. Additionally, DMAC has been shown to have low toxicity and good bioavailability, which makes it a promising drug candidate for further development.
However, one of the limitations of DMAC is its relatively complex synthesis method, which can make it difficult to produce large quantities of the compound. Additionally, DMAC has been shown to have poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
Despite the promising results obtained in various scientific fields, there is still much to be explored regarding the potential applications of DMAC. Some future directions for research include:
1. Investigating the potential therapeutic effects of DMAC in animal models of neurological and inflammatory disorders.
2. Developing new synthetic methods for the production of DMAC and its derivatives.
3. Exploring the potential applications of DMAC in the field of material science, particularly in the development of organic semiconductors and optoelectronic devices.
4. Investigating the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of DMAC.
5. Developing new drug candidates based on the structure of DMAC for the treatment of various diseases.
In conclusion, DMAC is a synthetic molecule that has shown promising results in various fields of scientific research. Its unique properties make it a valuable tool for studying the role of acetylcholine in the brain and for developing new drugs for the treatment of neurological disorders. Further research is needed to fully explore the potential applications of DMAC and its derivatives.
Synthesemethoden
DMAC can be synthesized through a multi-step process that involves the reaction of 1,2-dihydroacenaphthylene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 3-(dimethylcarbamoyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure DMAC.
Wissenschaftliche Forschungsanwendungen
DMAC has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMAC has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In material science, DMAC has been used as a building block to synthesize novel organic materials with unique properties. In chemical biology, DMAC has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25(2)23(27)18-7-3-5-15(13-18)14-24-22(26)20-12-11-17-10-9-16-6-4-8-19(20)21(16)17/h3-8,11-13H,9-10,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVYCYCCBHCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Tert-butyl-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7561155.png)



![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)
![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)


